![molecular formula C19H25N5O3S B5639577 (4aS*,7aR*)-1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-4-(pyridin-3-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5639577.png)
(4aS*,7aR*)-1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-4-(pyridin-3-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide
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Overview
Description
The compound belongs to a class of chemicals characterized by complex heterocyclic structures. These structures often exhibit a wide range of biological activities and chemical properties, making them of significant interest in chemical synthesis and pharmacology.
Synthesis Analysis
Synthesis of related compounds involves the reaction of substituted pyrazoles with various reagents to form complex heterocyclic structures. For instance, the reaction of 6-ethoxycarbonyl-7-(2-dimethylaminovinyl)pyrazolo[1,5-a]pyrimidines with hydrazine hydrate has been explored, demonstrating a pathway to 7-oxo-6-[pyrazol-3′(5′)-yl]-4,7-dihydropyrazolo [1,5-a]pyrimidines, which could offer insights into the synthesis of related compounds (Chimichi et al., 1996).
Molecular Structure Analysis
The structure of related compounds is often elucidated using X-ray diffraction and NMR spectroscopy. For example, the molecular structure of 2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine has been characterized, confirming the planarity of the molecule and detailing its atomic arrangement (Lan et al., 2019).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, leading to a wide array of derivatives. For example, the cyclocondensation of specific pyrazolo[1,5-a]pyrimidines with hydrazine results in the formation of tetrahydro and dihydropyrazolo pyrimidines, showcasing the chemical versatility of these structures (Desenko et al., 1998).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and stability, are crucial for their practical application and handling. However, detailed analysis specific to the target compound is scarce and generally requires empirical investigation.
Chemical Properties Analysis
Chemical properties, including reactivity with various agents, potential for substitution reactions, and stability under different conditions, are essential for understanding the compound's utility and potential applications. Insights can be derived from studies on similar compounds, indicating a propensity for engaging in cycloaddition reactions, nucleophilic substitutions, and transformations under specific conditions (Mohareb et al., 2004).
properties
IUPAC Name |
1-[(4aR,7aS)-6,6-dioxo-1-(pyridin-3-ylmethyl)-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-2-(3,5-dimethylpyrazol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3S/c1-14-8-15(2)24(21-14)11-19(25)23-7-6-22(10-16-4-3-5-20-9-16)17-12-28(26,27)13-18(17)23/h3-5,8-9,17-18H,6-7,10-13H2,1-2H3/t17-,18+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWCZQWKACAKRDC-MSOLQXFVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)N2CCN(C3C2CS(=O)(=O)C3)CC4=CN=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1CC(=O)N2CCN([C@H]3[C@@H]2CS(=O)(=O)C3)CC4=CN=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4aS*,7aR*)-1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-4-(pyridin-3-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide |
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